9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine
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Overview
Description
2’-Deoxyadenosine 5’-triphosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It consists of a nucleobase (adenine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is essential for DNA replication and repair, serving as a substrate for DNA polymerases .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxyadenosine 5’-triphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of nucleoside phosphorylases, which catalyze the formation of 2’-deoxyadenosine from adenine and deoxyribose . Chemical synthesis typically involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions .
Industrial Production Methods
Industrial production of 2’-deoxyadenosine 5’-triphosphate often employs recombinant DNA technology. Escherichia coli strains overexpressing specific enzymes are used to produce the compound on a large scale. This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyadenosine 5’-triphosphate, a marker of oxidative stress.
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and substituting agents like alkyl halides. These reactions typically occur under mild conditions to prevent degradation of the nucleotide .
Major Products
The major products formed from these reactions include various modified nucleotides, which are often used as probes or markers in biochemical assays .
Scientific Research Applications
2’-Deoxyadenosine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and as a substrate in polymerase chain reactions (PCR).
Biology: It plays a critical role in DNA replication and repair studies.
Medicine: It is used in the study of genetic disorders and in the development of antiviral drugs.
Mechanism of Action
2’-Deoxyadenosine 5’-triphosphate exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides . Additionally, it can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby regulating the balance of deoxyribonucleotides within the cell .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Unlike 2’-deoxyadenosine 5’-triphosphate, ATP contains a ribose sugar and is primarily involved in energy transfer within cells.
2’-Deoxyguanosine 5’-triphosphate (dGTP): Similar to 2’-deoxyadenosine 5’-triphosphate, but contains guanine as the nucleobase.
2’-Deoxycytidine 5’-triphosphate (dCTP): Contains cytosine as the nucleobase and is used in DNA synthesis.
Uniqueness
2’-Deoxyadenosine 5’-triphosphate is unique due to its specific role in DNA synthesis and repair. Its ability to inhibit ribonucleotide reductase also sets it apart from other nucleotides, making it a valuable tool in genetic and biochemical research .
Properties
Molecular Formula |
C10H16N5O12P3 |
---|---|
Molecular Weight |
491.18 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19) |
InChI Key |
SUYVUBYJARFZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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